7-Bromo-4-iodoquinoline
Overview
Description
7-Bromo-4-iodoquinoline (7BIQ) is an organic compound that has a range of applications in scientific research. It is a halogenated quinoline derivative, with a molecular formula of C9H5BrINO. 7BIQ has been used in a variety of research fields, including photochemistry, organic synthesis, biological research, and drug discovery. In
Scientific Research Applications
Synthesis of Biologically Active Compounds
- Intermediate for Biologically Active Compounds: 7-Bromo-4-iodoquinoline serves as an important intermediate in the synthesis of biologically active compounds, such as GSK2126458, demonstrating its utility in the development of pharmaceutical agents. The synthesis involves cyclization and substitution reactions, highlighting its chemical versatility (Wang et al., 2015).
Anticancer Activity
- Halogenated Noscapine Analogs: Research on halogenated noscapine analogs, where bromo-analogs exhibit significant potency against human cancer cells, underscores the potential of using halogenated quinolines in cancer therapy. These compounds, including 7-Bromo-4-iodoquinoline analogs, show promise in arresting mitosis and inducing apoptosis in cancer cells (Aneja et al., 2006).
Photolabile Protecting Groups
- Photoremovable Protecting Groups: 7-Bromo-4-iodoquinoline and its derivatives find applications as photoremovable protecting groups for caged compounds. This application is crucial in studying cell physiology and the temporal and spatial relevance of physiological functions in real-time, especially using two-photon excitation techniques for minimal tissue destruction (Zhu et al., 2006).
Drug Development
- Antituberculosis Activity: The diarylquinoline TMC207, related to 7-Bromo-4-iodoquinoline, illustrates the compound's relevance in developing new antituberculosis agents. TMC207's mechanism involves inhibiting mycobacterial ATP synthase, demonstrating the potential of quinolines in treating multidrug-resistant tuberculosis (Diacon et al., 2009).
Antiviral Research
- Inhibition of SARS-CoV-2 Infection: Clioquinol and its analogues, structurally related to 7-Bromo-4-iodoquinoline, have been identified as potent inhibitors of SARS-CoV-2 infection in vitro. This finding underscores the potential of such compounds in developing effective antivirals against COVID-19 and possibly other viral infections (Olaleye et al., 2021).
properties
IUPAC Name |
7-bromo-4-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNVPNDYDHLEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590592 | |
Record name | 7-Bromo-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-iodoquinoline | |
CAS RN |
700871-87-0 | |
Record name | 7-Bromo-4-iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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